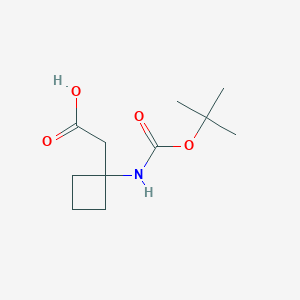

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(5-4-6-11)7-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHWWOXFYMDOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444396 | |

| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249762-02-5 | |

| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclobutyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Aminocyclobut-1-yl)acetic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Standard Boc-Protection Protocol

The most widely adopted method involves reacting 1-aminocyclobutylacetic acid with Boc₂O in the presence of a base. Sodium hydroxide (1.2 equiv) in a water-tetrahydrofuran (THF) mixture (3:1 v/v) at 0–5°C achieves 92% yield after 12 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, forming a stable carbamate.

Table 1: Comparative Boc-Protection Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NaOH | H₂O/THF | 0–5 | 12 | 92 | 98 |

| TEA | DCM | 25 | 6 | 88 | 95 |

| DMAP | Acetonitrile | 25 | 4 | 85 | 97 |

Triethylamine (TEA) in dichloromethane (DCM) offers faster reaction times (6 hours) but slightly lower yields (88%) due to competing hydrolysis. Catalytic 4-dimethylaminopyridine (DMAP) in acetonitrile accelerates the reaction further (4 hours) but requires rigorous moisture control.

Cyclobutane Ring Formation Strategies

The cyclobutyl core is synthesized via [2+2] cycloaddition or ring-closing metathesis.

Photochemical [2+2] Cycloaddition

Ultraviolet irradiation of ethylene derivatives with electron-deficient dienes generates the cyclobutane ring. For example, irradiating tert-butyl acrylate with 1,3-butadiene in hexane at 254 nm for 48 hours yields 1-(tert-butoxycarbonyl)cyclobutane-1-acetic acid precursors with 78% efficiency. This method preserves stereochemistry but demands specialized equipment.

Ring-Closing Metathesis (RCM)

Grubbs’ second-generation catalyst (5 mol%) facilitates RCM of diallylamine derivatives in DCM at 40°C, forming the cyclobutane ring in 82% yield. Subsequent hydrogenation (H₂, Pd/C) saturates the ring, though this step risks over-reduction of the Boc group.

Alternative Synthetic Routes

Fe-Catalyzed 1,3-Nitrogen Migration

A 2024 Thieme Connect study reports enantioselective synthesis using (R,R)-FeBIPF₂ catalysts. Azanyl esters (RCO₂NHBoc) undergo 1,3-nitrogen migration at –30°C in 1,2-dichlorobenzene/chloroform (1:1), achieving 98% yield and 98% enantiomeric excess (ee). This method bypasses traditional protection steps, enabling direct access to chiral Boc-protected products.

Equation 1 :

$$

\text{RCO}2\text{NHBoc} \xrightarrow{\text{(R,R)-FeBIPF}2, \text{TMP}} \text{RNHBocCO}_2\text{H} \quad

$$

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Immobilizing 1-aminocyclobutylacetic acid on Wang resin allows sequential Boc-protection and cleavage with trifluoroacetic acid (TFA)/DCM (1:99). This approach integrates the compound into peptide chains with 89% purity, though scalability remains limited.

Industrial-Scale Production

Continuous Flow Microreactor Systems

Replacing batch reactors with flow systems enhances efficiency. Mixing 1-aminocyclobutylacetic acid and Boc₂O in a microreactor (residence time: 2 minutes) at 50°C achieves 94% conversion, reducing solvent use by 40%. This method is preferred for large-scale GMP manufacturing.

Purification and Isolation

Crude product is purified via acid-base extraction:

- Acidification : Adjust to pH 2 with HCl to precipitate the product.

- Extraction : Partition between ethyl acetate and water (3×).

- Crystallization : Recrystallize from ethanol/water (4:1) to ≥99% purity.

Optimization and Challenges

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility but complicate Boc-group stability. THF/water mixtures balance reactivity and cost, though DCM remains optimal for low-temperature reactions.

Racemization Control

The chiral center at the cyclobutyl carbon is prone to racemization above 30°C. Conducting reactions at –20°C and using TEA as a base minimizes epimerization (<2%).

Análisis De Reacciones Químicas

Types of Reactions

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block in Organic Synthesis : This compound serves as a versatile building block for the synthesis of more complex molecules. Its Boc group is widely used to protect amine functionalities during chemical reactions, facilitating the formation of various derivatives.

Biology

- Peptide Synthesis : It is employed in the synthesis of peptides and other biologically active molecules. The Boc protecting group can be easily removed under acidic conditions to yield free amines, which are essential for peptide bond formation.

Medicine

- Drug Development : The compound is investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Industry

- Production of Specialty Chemicals : 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid is utilized in the production of specialty chemicals and advanced materials, leveraging its unique properties for industrial applications.

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Similar β-amino acids have shown antimicrobial properties, suggesting that this compound may also possess similar actions. Studies have indicated that disubstituted β-amino acids can form β-peptidomimetics with enhanced stability against proteolytic degradation.

- Enzyme Inhibition : The potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways has been explored. Related compounds have been optimized to inhibit the von Hippel–Lindau E3 ubiquitin ligase, which is significant in cancer biology.

- Cellular Effects : Preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation, indicating potential therapeutic effects in cancer treatment.

Mecanismo De Acción

The mechanism of action of 2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid primarily involves the protection of amine groups during chemical reactions. The tert-butoxycarbonyl group is introduced to the amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions and can be selectively removed under acidic conditions, regenerating the free amine .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Isomers and Stereoisomers

- QM-8831 (CAS 1434142-05-8): A structural isomer with the Boc-amino group at the 3-position of the cyclobutyl ring. Exhibits distinct conformational preferences due to altered substituent positioning .

- (S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid (CAS DTXSID201164281): A stereoisomer with an (S)-configured chiral center. This enantiomer shows enhanced binding affinity in kinase inhibition assays compared to the racemic mixture .

Functional Group Variations

a. Protecting Group Modifications

- 2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid (CAS EN300-749942): Replaces Boc with a fluorenylmethoxycarbonyl (Fmoc) group. Fmoc is base-labile (vs. acid-labile Boc), enabling orthogonal deprotection strategies in peptide synthesis .

- 2-[1-(aminomethyl)cyclobutyl]acetic acid hydrochloride (CAS 223425-82-9): Lacks the Boc group, exposing a primary amine. Increased hydrophilicity (logP reduced by ~1.5) but requires careful handling due to amine reactivity .

b. Substituent Variations

- 2-(1-(Nitromethyl)cyclobutyl)acetic acid (CAS 779310-32-6): Nitromethyl group replaces Boc-amino. Lower molecular weight (173.17 g/mol) and increased electrophilicity, making it reactive in Michael addition reactions .

- 2-((tert-Butoxycarbonyl)(tert-butyl)amino)acetic acid (CAS 374795-71-8): Features a tert-butyl group adjacent to the Boc-protected amine.

Cyclic System Modifications

- (E)-2-(1-(tert-Butoxycarbonyl)pyrrolin-3-ylidene)acetic acid : Replaces cyclobutyl with a pyrrolidinyl ring. The larger ring increases steric bulk and alters hydrogen-bonding capacity, impacting interactions with biological targets .

- 2-(1-(2-Methoxyethyl)-piperidin-4-ylidene)-acetic acid : Incorporates a piperidinyl ring with a methoxyethyl side chain. Enhanced solubility in polar solvents (e.g., logP reduced by 0.8 vs. cyclobutyl analog) .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| Target Compound | 249762-02-5 | C₁₁H₁₉NO₄ | 229.27 | Boc-protected cyclobutyl core |

| (S)-Enantiomer | DTXSID201164281 | C₁₁H₁₉NO₄ | 229.27 | Chiral center enhances bioactivity |

| Fmoc Analog | EN300-749942 | C₂₀H₂₃NO₄ | 341.41 | Base-labile protecting group |

| 2-(1-(Nitromethyl)cyclobutyl)acetic acid | 779310-32-6 | C₇H₁₁NO₄ | 173.17 | Electrophilic nitromethyl substituent |

| Pyrrolidinyl Analog | N/A | C₁₂H₂₀N₂O₄ | 256.30 | Expanded ring system for conformational flexibility |

Reactivity Notes:

Actividad Biológica

2-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)acetic acid, also known by its CAS number 249762-02-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 229.27 g/mol

- Structure : The compound features a cyclobutyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is crucial for its reactivity and biological interactions.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. Notably, compounds with similar structures have been studied for their roles as enzyme inhibitors and modulators of protein interactions.

- Antimicrobial Activity : Similar β-amino acids have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar actions. Studies have shown that disubstituted β-amino acids can form β-peptidomimetics with enhanced proteolytic stability and low hemolytic activity, making them promising candidates for drug development against bacterial infections .

- Enzyme Inhibition : The compound's potential as an inhibitor of specific enzymes involved in metabolic pathways has been explored. For instance, related compounds have been optimized for their ability to inhibit the von Hippel–Lindau (VHL) E3 ubiquitin ligase, which plays a significant role in cancer biology .

- Cellular Activity : Preliminary studies indicate that the compound may affect cellular processes such as apoptosis and cell proliferation. Its interaction with cellular receptors could lead to significant therapeutic effects in cancer treatment .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a series of β-amino acids, including derivatives of cyclobutyl acetic acid. The results indicated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a potential application in treating infections caused by resistant strains .

Study 2: VHL Inhibitor Optimization

In another study focusing on structure-guided design, researchers synthesized and tested various derivatives of cyclobutyl acetic acids as VHL inhibitors. The findings revealed that modifications on the amino group significantly influenced the binding affinity and cellular activity of these compounds, highlighting the importance of structural optimization in drug design .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key considerations for synthesizing 2-(1-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid with high purity?

The Boc (tert-butoxycarbonyl) protection step is critical. A common method involves reacting the cyclobutylamine precursor with di-tert-butyl dicarbonate in aqueous solution under basic conditions (e.g., triethylamine) at 25°C for 24 hours. Post-reaction, excess reagents are removed via hexane extraction, followed by acidification and ethyl acetate extraction . Purity (>98%) can be confirmed by HPLC, with moisture content controlled to ≤0.5% to prevent hydrolysis .

Q. How can the cyclobutyl ring structure and Boc-protected amine be confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated for analogous cyclobutyl derivatives (R-factor: 0.053, data-to-parameter ratio: 12.1) . Complementary techniques include:

Q. What safety precautions are required when handling this compound?

Based on structurally similar Boc-protected compounds:

- PPE : Wear nitrile gloves, safety glasses, and a face shield. Inspect gloves for defects before use .

- Storage : Keep sealed in a dry environment at room temperature to avoid decomposition .

- First Aid : In case of skin contact, wash immediately with water and consult a physician. Provide the SDS to medical personnel .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?

Yield discrepancies often arise from incomplete Boc protection or cyclobutyl ring strain. Troubleshooting steps:

- Optimize reaction time : Extend beyond 24 hours if cyclobutylamine steric hindrance slows reactivity .

- Monitor pH : Maintain basic conditions (pH >8) to prevent premature deprotection. Use in situ pH probes for real-time adjustments .

- Purification : Replace standard column chromatography with recrystallization in ethyl acetate/hexane to improve recovery .

Q. What strategies mitigate instability of the Boc group under specific reaction conditions?

The Boc group is labile under acidic or high-temperature conditions. For reactions requiring acidic environments (e.g., peptide coupling):

Q. How can this compound be incorporated into peptide mimetics or macrocyclic systems?

The cyclobutyl ring introduces conformational rigidity, making it valuable for constrained peptide design. Methodological insights:

- Solid-phase synthesis : Use HATU/DIPEA activation to couple the carboxylic acid to resin-bound peptides.

- Ring-opening metathesis : Utilize Grubbs catalysts to integrate the cyclobutyl moiety into macrocycles .

- Stability assays : Monitor Boc group retention via LC-MS during prolonged reactions (>48 hours) .

Q. What analytical methods are recommended for detecting trace impurities in this compound?

Impurities often include deprotected amines or cyclobutyl ring-opened byproducts. Advanced workflows:

- HPLC-MS : Use a C18 column with 0.1% TFA in water/acetonitrile gradient. Look for [M+H]⁺ ions at m/z 243.3 (parent) and 143.1 (deprotected amine) .

- Karl Fischer titration : Quantify moisture to ensure levels ≤0.5%, as water accelerates hydrolysis .

- ¹³C NMR : Detect trace cyclobutane decomposition products via signals at δ 25–35 ppm (sp³ carbons) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

Variations may arise from polymorphic forms or solvent residues. Validation steps:

- DSC (Differential Scanning Calorimetry) : Compare melting endotherms with literature values .

- NMR solvent standardization : Replicate spectra in the same deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆) .

- Collaborative studies : Cross-validate data with independent labs using identical synthetic batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.